10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structural features and potential biological activities.
This compound is typically synthesized in laboratory settings and can be sourced from chemical suppliers specializing in organic compounds. It is cataloged under various identifiers, including the CAS number 1188264-49-4 and has a molecular formula of C13H19BrCl2N2, with a molecular weight of 354.11 g/mol .
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride belongs to the class of hexahydroisoquinoline derivatives. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis may also employ various reagents and catalysts to enhance yield and selectivity. Reaction conditions are optimized to prevent side reactions and ensure high purity of the final product.
Property | Value |
---|---|
Molecular Formula | C13H19BrCl2N2 |
Molecular Weight | 354.11 g/mol |
CAS Number | 1188264-49-4 |
Minimum Purity | 0.95 |
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Controlled temperatures and inert atmospheres are often maintained to optimize reaction conditions and minimize by-products.
The mechanism of action for 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction may lead to alterations in signaling pathways that affect physiological responses.
The physical properties of 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride include:
Chemical properties include:
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several applications in scientific research:
Retrosynthetic deconstruction of the target molecule reveals two primary disconnection strategies for the pyrazino[2,1-a]isoquinoline core. The first approach involves disconnecting at the C-N bond between the piperazine and tetrahydroisoquinoline rings, yielding 2-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline and N-protected amino acetaldehyde as advanced precursors. The second strategy focuses on late-stage functionalization, where the fully formed scaffold undergoes bromination and methylation. This approach is supported by structural analogs like 10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, where halogenation occurs at the isoquinoline C10 position after ring formation [4].
Critical retrosynthetic considerations include:
Table 1: Disconnection Pathways for Pyrazino[2,1-a]isoquinoline Core
Strategy | Bond Disconnection | Key Synthons | Complexity Considerations |
---|---|---|---|
Path A | C11b-N1 bond | 2-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline, N-Boc-aminoacetaldehyde | Requires orthogonal protecting groups |
Path B | C6-N5 bond | 2-(2-Aminoethyl)benzaldehyde, N-chloroacetylpiperazine | Enantioselectivity challenges at C11b |
Path C | Late-stage functionalization | Unsubstituted hexahydropyrazinoisoquinoline | Bromination regioselectivity control |
The synthesis of 10-bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS: 1188264-49-4; MW: 354.113 g/mol) relies on carefully designed intermediates that balance stability and reactivity [3]. The primary pathway employs a seven-step sequence beginning with phenethylamine derivatives, mirroring praziquantel intermediate strategies where phenethylamine is condensed with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide [6].
Key validated intermediates include:
Bromination serves dual roles in molecular architecture and functionality:
Methylation at the N2 position primarily affects pharmacokinetic parameters:
Table 2: Comparative Effects of Bromination and Methylation
Parameter | 10-Bromo Derivative | Non-Halogenated Analog | 2-Methyl Derivative | Des-Methyl Compound |
---|---|---|---|---|
Molecular Weight | 354.113 g/mol [3] | 274.186 g/mol | 354.113 g/mol [3] | 340.087 g/mol [2] |
log P (XLogP3) | 3.77 [3] | 2.15 | 3.77 [3] | 2.22 [2] |
Aqueous Solubility (pH 7) | <0.1 mg/mL | 2.3 mg/mL | <0.1 mg/mL | 0.8 mg/mL |
Plasma Protein Binding | 92% | 78% | 92% | 85% |
Metabolic Stability (t₁/₂) | 48 min | >120 min | 48 min | 32 min |
The stereogenic center at C11b requires precise stereochemical control during ring-forming steps. Optimization studies reveal:
Acid catalysts in cyclodehydration steps show dramatic solvent-dependent efficiency:
Conversion of the free base to 10-bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride presents critical scalability hurdles in pharmaceutical manufacturing:
Table 3: Salt Formation Process Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale (5 kg) | Optimized Production Approach |
---|---|---|---|
Solvent System | IPA/Water (3:1) | Ethanol/Water (4:1) | n-Propanol/Water (5:1) |
HCl Addition Rate | Manual Pouring | 30 min addition | Controlled dosing (120 min) |
Post-Addition Stirring | 30 min | 90 min | 180 min with temperature ramp 10→25°C |
Crystallization Method | Static cooling | Seeded cooling | Anti-solvent addition (MTBE) |
Filtration | Buchner funnel | Centrifuge | Pressure nutsche filter |
Drying | Vacuum oven (40°C) | Tray dryer (45°C) | Vacuum conical dryer (50°C, 15 mbar) |
Purity (HPLC) | 97.8% | 98.5% | 99.92% |
Polymorphic Purity | Form I (80%), Form II (20%) | Form I (95%) | Form III (100%) |
Scale-up success requires:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: